Aspidinol

説明

Significance of Natural Products as Scaffolds for Chemical Biology Investigations

Natural products have long served as invaluable sources for the discovery of molecules with diverse biological activities, making them crucial scaffolds for investigations in chemical biology and medicinal chemistry. researchgate.netmdpi.com These compounds, isolated from plants, microorganisms, and marine organisms, often possess unique and complex chemical structures that have evolved over millennia, enabling specific interactions with biological targets. mdpi.com This inherent complexity and diversity provide a rich starting point for chemical biologists to explore novel mechanisms of action, identify new therapeutic targets, and develop innovative chemical probes. The study of natural products can lead to a deeper understanding of biological processes and inspire the synthesis of novel compounds with enhanced properties.

Overview of Aspidinol's Research Trajectory and Academic Interest

This compound is a natural compound found in certain plants, notably in Pteridophytes (ferns) and some traditional medicinal herbs. iipseries.org Its presence has also been reported in Eucalyptus pulverulenta, Hypericum japonicum, and Hypericum chinense. nih.govebi.ac.uk Research into this compound has revealed several potential biological activities, which have sparked academic interest in exploring its potential applications in healthcare and drug development. iipseries.org Studies suggest that this compound displays potential medicinal properties, including anti-microbial, anti-parasite, anti-malarial, and anti-cancer activities. iipseries.org Although research on this compound has been considered rather limited in the past, recent studies have begun to elucidate its mechanisms of action, particularly its antibacterial effects. researchgate.netnih.gov This growing body of research indicates a rising trajectory of academic interest in this compound as a promising phytoconstituent. iipseries.org

Phloroglucinol (B13840) Derivatives as a Class of Natural Products in Scientific Inquiry

This compound belongs to the class of phloroglucinol derivatives. iipseries.orgnih.govmitoproteome.org Phloroglucinol is an organic compound with three hydroxyl groups attached to its aromatic ring and is a natural product isolated from plants, algae, and microorganisms. acs.orgwikipedia.orgtandfonline.com Phloroglucinol derivatives are a broad group of secondary metabolites found in various plant species, including Hypericum species and ferns. researchgate.netnih.gov These compounds are known for a wide array of biological activities, such as antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. acs.orgtandfonline.comresearchgate.netnih.gov The structural diversity within the phloroglucinol class contributes to their varied biological effects, making them a significant area of scientific inquiry in chemical biology and drug discovery. nih.gov The study of phloroglucinol derivatives, including this compound, provides valuable insights into the relationship between chemical structure and biological function.

Detailed research findings on this compound's biological activities are presented in the table below:

| Activity | Source Plant(s) | Key Findings | Citation |

| Anti-microbial | Dryopteris fragrans, Leucosidea sericea | Significant anti-MRSA activity (in vitro and in vivo), comparable to vancomycin (B549263); inhibits ribosome formation in S. aureus. Also active against Bacillus subtilis and Candida albicans. iipseries.orgresearchgate.netnih.govaphrc.org | iipseries.orgresearchgate.netnih.govaphrc.org |

| Anti-parasitic | Mallotus oppositifolius (Methylene-bis-aspidinol) | Methylene-bis-aspidinol showed trypanocidal activity against Trypanosoma brucei brucei. researchgate.net | researchgate.net |

| Anti-malarial | Certain plants (general mention) | Studies suggest potential anti-malarial properties. iipseries.org | iipseries.org |

| Anti-cancer | Certain plants (general mention), Dryopteris fragrans | Some investigations indicate potential antitumor activities. iipseries.orgresearchgate.netontosight.ai | iipseries.orgresearchgate.netontosight.ai |

| Anti-inflammatory | Certain plants (general mention) | Studies suggest potential anti-inflammatory properties, possibly by inhibiting pro-inflammatory cytokines. ontosight.ai | ontosight.ai |

Further research is needed to fully understand the mechanisms of action of this compound and to uncover its full therapeutic potential. iipseries.org

This compound is a naturally occurring chemical compound belonging to the class of phloroglucinol derivatives. Its historical significance is primarily linked to research into the constituents of ferns, particularly those of the Dryopteris genus.

Structure

2D Structure

3D Structure

特性

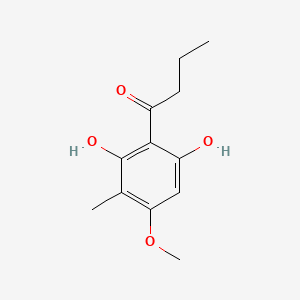

IUPAC Name |

1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-4-5-8(13)11-9(14)6-10(16-3)7(2)12(11)15/h6,14-15H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRJTYFSORWKBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C(=C(C=C1O)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70966225 | |

| Record name | 1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519-40-4 | |

| Record name | Aspidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspidinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASPIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BW75I6CNC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context of Aspidinol Discovery and Early Scientific Recognition

Initial Identification and Naming Conventions in Phloroglucinol (B13840) Research

Aspidinol is chemically classified as a phloroglucinol. iipseries.org Phloroglucinol itself is a benzenetriol with hydroxyl groups located at the 1, 3, and 5 positions of the benzene (B151609) ring. ebi.ac.uk The naming conventions in phloroglucinol research often relate to the plant source from which the compounds were first isolated. This compound was first reported in Aspidium felix-mas f. chrysocarpon (male fern) in 1899. iipseries.org The genus name Aspidium likely contributed to the naming of this compound. This initial identification placed this compound within the broader category of fern-derived phloroglucinols, which include a variety of related structures, such as flavaspidic acid and albaspidin. nih.gov

Seminal Contributions to the Isolation and Preliminary Characterization of this compound

Research has shown that monocyclic phloroglucinols like this compound can sometimes be artifacts formed during the isolation procedure from polycyclic phloroglucinols. conicet.gov.ar This highlights a challenge in early natural product chemistry: distinguishing between genuine natural products and compounds altered during the extraction process.

This compound has been isolated from various plant sources, including Dryopteris fragrans nih.govresearchgate.net and Hypericum chinense. researchgate.net

Evolution of Research Perspectives on this compound and its Analogues

Initially, research into fern phloroglucinols, including this compound, was likely driven by their traditional medicinal uses, particularly as anthelmintics (agents against parasitic worms). Phloroglucinol mixtures have been reported to show strong vermifuge properties. conicet.gov.ar

Over time, research perspectives have broadened beyond traditional uses. Modern pharmacological studies have investigated the biological activities of this compound and its analogues, revealing a wider range of potential effects. These include antibacterial, anti-parasitic, anti-malarial, and anti-cancer activities. iipseries.org The availability of advanced techniques has allowed for more detailed investigations into the mechanisms of action of these compounds. iipseries.org

Studies on this compound and its analogues, such as this compound C and D, have demonstrated promising activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govresearchgate.net For instance, this compound has shown potent bactericidal activity against MSSA and MRSA, with reported minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) in the low microgram per milliliter range. nih.gov

The study of this compound analogues has also evolved, with researchers isolating and characterizing related compounds from different plant sources. This compound C and D, for example, have been isolated from Hypericum chinense. researchgate.net These analogues, which are also phloroglucinol derivatives, have been investigated for their own biological activities, contributing to a deeper understanding of the structure-activity relationships within this class of compounds. researchgate.net

The evolution of research also includes the application of modern techniques like RNA-seq to investigate the mechanisms by which this compound exerts its effects, such as interfering with bacterial ribosome synthesis and amino acid synthesis. nih.gov

Data on the antibacterial activity of this compound against S. aureus strains is presented below:

| Strain | MIC (µg/mL) | MBC (µg/mL) |

| MSSA | 0.25 - 2 | 0.5 - 4 |

| MRSA (ATCC 29213) | 2 | 4 |

| MRSA (ATCC 33591) | 2 | 4 |

| Clinical MRSA 1 | 1 | 2 |

| Clinical MRSA 2 | 2 | 4 |

| Clinical MRSA 3 | 0.5 | 1 |

| Clinical MRSA 4 | 1 | 2 |

Source: Adapted from search result nih.gov.

Further research continues to explore the potential applications of this compound and its analogues in healthcare and drug development, driven by their promising pharmacological activities. iipseries.org

Natural Abundance, Bioprospecting, and Advanced Isolation Methodologies for Aspidinol

Natural Occurrence and Distribution in Botanical Sources

Aspidinol is primarily found in the plant kingdom, with a notable presence in certain fern species and other plant genera.

Dryopteris Species as Primary Sources (e.g., Dryopteris fragrans, Dryopteris crassirhizoma)

Species within the Dryopteris genus are well-established sources of this compound and other phloroglucinol (B13840) derivatives. Dryopteris fragrans (L.) Schott, a traditional Chinese herb, is reported to contain this compound in its stem and leaf frontiersin.org. Dryopteris crassirhizoma, known as "Gwanjung" in Korea, "Guan Zhong" in China, and "Oshida" in Japan, also contains this compound chemfaces.complantaedb.com. This compound has been isolated from the rhizomes of Dryopteris filix mas and Dryopteris austriaca, although its presence and quantity can be influenced by factors such as drying temperature, suggesting it can be a decomposition product of other phloroglucinol derivatives like para-aspidin thieme-connect.comthieme-connect.de. Studies on various Dryopteris species have identified this compound, including D. oreades and D. borreri, where it was detected as 2,6-dihydroxy-4-methoxy-3-methylbutyrophenone researchgate.net.

Here is a table summarizing some Dryopteris species reported to contain this compound:

| Dryopteris Species | Plant Part(s) Reported to Contain this compound | References |

| Dryopteris fragrans | Stem and leaf | frontiersin.org |

| Dryopteris crassirhizoma | Rhizome | chemfaces.complantaedb.com |

| Dryopteris filix mas | Rhizome | thieme-connect.comthieme-connect.deknapsackfamily.com |

| Dryopteris austriaca | Rhizome | thieme-connect.comthieme-connect.deknapsackfamily.com |

| Dryopteris oreades | Aerial parts | researchgate.net |

| Dryopteris borreri | Aerial parts | researchgate.net |

| Dryopteris dilatata | Essential oil | iipseries.org |

Other Plant Genera (e.g., Hypericum chinense)

Beyond the Dryopteris genus, this compound and its derivatives have been identified in other plant genera. This compound D has been reported in Hypericum chinense nih.govebi.ac.ukbidd.group. Research on Hypericum chinense has also led to the isolation of this compound C and this compound D, among other acylphloroglucinols researchgate.netacs.org. Another plant, Leucosidea sericea, has been reported to contain this compound in its leaves and flowers, marking the first documentation of its occurrence in this species aphrc.orgacs.org.

Here is a table of other plant genera reported to contain this compound or its derivatives:

| Plant Genus/Species | Compound(s) Reported | Plant Part(s) Reported | References |

| Hypericum chinense | This compound C, this compound D | Leaves | nih.govebi.ac.ukbidd.groupresearchgate.netacs.org |

| Leucosidea sericea | This compound, Desthis compound | Leaves and flowers | aphrc.orgacs.org |

| Eucalyptus pulverulenta | This compound D | Not specified | nih.govebi.ac.uk |

| Hypericum japonicum | This compound D | Not specified | nih.gov |

| Mallotus oppositifolius | This compound B, Methylene-bis-aspidinol | Leaves | researchgate.net |

| Syzygium polyanthum | This compound | Leaves | phcogj.com |

| Apium graveolens | This compound | Not specified | knapsackfamily.com |

| Athyrium filix-femina | This compound | Not specified | knapsackfamily.com |

Endophytic Microorganisms as Alternative Bioproduction Systems (e.g., Penicillium sp. from Mangifera indica)

Endophytic microorganisms, which live within plant tissues, are being explored as alternative sources for producing natural compounds. This compound derivatives have been identified in endophytic fungi. Notably, this compound derivatives were found in Penicillium sp. MIP-3, an endophytic fungus isolated from the leaves of Mangifera indica researchgate.netmicrobiologyjournal.orgsemanticscholar.orgresearchgate.netfao.org. This suggests the potential for using microbial fermentation as a bioproduction system for this compound.

Here is a table of an endophytic microorganism reported to produce this compound:

| Microorganism | Host Plant | Compound(s) Reported | References |

| Penicillium sp. MIP-3 | Mangifera indica | This compound derivatives | researchgate.netmicrobiologyjournal.orgsemanticscholar.orgresearchgate.netfao.org |

Current Extraction and Isolation Techniques

The isolation of this compound from its natural sources typically involves a combination of extraction and chromatographic techniques.

Solvent-Based Extraction Approaches

Solvent extraction is a fundamental step in obtaining this compound from plant materials. Various solvents are used based on the polarity of this compound and other compounds present in the source material. For instance, this compound has been extracted from Dryopteris fragrans using 95% ethanol (B145695) google.com. Other solvents mentioned in the context of this compound or related phloroglucinols from Dryopteris species include chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone (B3395972) chemfaces.com. Studies on Syzygium polyanthum leaves, which contain this compound, utilized sequential solvent extraction with n-hexane, ethyl acetate, and methanol (B129727) phcogj.com. Hot distilled water has also been used for extraction, with the efficiency potentially enhanced by factors like temperature and sonication phcogj.com. Imidazolium ionic liquids have also been explored as effective solvents for extracting phloroglucinols, including this compound, from Dryopteris fragrans mdpi.comresearchgate.net.

Here is a table of solvents used in the extraction of this compound:

| Solvent(s) | Source Material | References |

| 95% Ethanol | Dryopteris fragrans | google.com |

| Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Dryopteris crassirhizoma | chemfaces.com |

| n-hexane, Ethyl Acetate, Methanol (sequential) | Syzygium polyanthum leaves | phcogj.com |

| Hot distilled water | Syzygium polyanthum leaves | phcogj.com |

| Imidazolium ionic liquids | Dryopteris fragrans | mdpi.comresearchgate.net |

| Petroleum ether | Leucosidea sericea leaves and flowers | aphrc.org |

| Ethyl acetate | Endophytic fungus Aspergillus sp. | mdpi.com |

Chromatographic Fractionation Strategies (e.g., Column Chromatography, Preparative HPLC)

Following extraction, chromatographic techniques are employed to fractionate the crude extract and isolate pure this compound. Column chromatography is a common method, often utilizing stationary phases like silica (B1680970) gel phcogj.comgoogle.combvsalud.orgcdnsciencepub.com. Different solvent systems are used as mobile phases in gradient or isocratic modes to separate compounds based on their polarity phcogj.comgoogle.comcdnsciencepub.com. For example, silica gel column chromatography has been used with eluent systems like petroleum ether-ethyl acetate and petroleum ether-acetone to isolate this compound C and D google.com. Silica gel and YMC RP-18 resins have been used for column chromatography in the isolation of acylphloroglucinols from Dryopteris crassirhizoma mdpi.com.

Preparative High-Performance Liquid Chromatography (HPLC) is another powerful technique used for the final purification of this compound acs.orggoogle.commdpi.com. HPLC allows for high-resolution separation of compounds within complex mixtures. Thin-layer chromatography (TLC) is often used in conjunction with column chromatography and HPLC for monitoring fractions and assessing the purity of isolated compounds phcogj.comgoogle.comcdnsciencepub.commdpi.com. Other chromatographic methods mentioned include Sephadex LH-20 column chromatography and preparative thin layer chromatography bvsalud.org.

Here is a table of chromatographic techniques used in the isolation of this compound:

| Chromatographic Technique | Stationary Phase (Examples) | Mobile Phase (Examples) | Application | References |

| Column Chromatography | Silica gel, YMC RP-18 resin | Petroleum ether-ethyl acetate, Petroleum ether-acetone, Ethyl acetate-methanol, Hexane-benzene | Fractionation and purification | phcogj.comgoogle.combvsalud.orgcdnsciencepub.commdpi.com |

| Preparative HPLC | Acclaim C18 column | 0.1% TFA water-acetonitrile | Final purification | acs.orggoogle.commdpi.com |

| Thin-layer Chromatography | Silica gel 60 F254, RP18 F254s | Various solvent systems | Monitoring fractions, Purity assessment | phcogj.comgoogle.comcdnsciencepub.commdpi.com |

| Sephadex LH-20 Column Chromatography | Sephadex LH-20 | Not specified | Fractionation | bvsalud.org |

| Preparative Thin Layer Chromatography | Not specified | Not specified | Purification | bvsalud.org |

Purity Assessment Techniques Post-Isolation

The purity of this compound after isolation is typically evaluated using a combination of advanced analytical techniques. These methods aim to separate this compound from impurities and provide both qualitative and quantitative data regarding its composition.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) is a widely utilized and often considered the gold standard technique for assessing the purity of natural compounds like this compound. alwsci.comiipseries.org HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. iipseries.org By using appropriate columns (such as reversed-phase C18 columns, commonly used for phenolic compounds) and optimized mobile phase systems (e.g., mixtures of water, acetonitrile, or methanol, often with acidic modifiers like trifluoroacetic acid), this compound can be effectively separated from co-isolated compounds and impurities. mdpi.comnih.govfrontiersin.org The purity is typically determined by integrating the peak area corresponding to this compound in the chromatogram and comparing it to the total area of all detected peaks. Purity levels exceeding 95% or 98% are commonly reported for isolated acylphloroglucinols, including aspidinols. mdpi.com

Thin-Layer Chromatography (TLC) can serve as a preliminary or complementary technique for purity assessment. iipseries.org TLC provides a rapid visual indication of the complexity of a sample and the presence of multiple components. iipseries.org Different solvent systems and visualization methods (such as UV light or spraying with detection reagents) can be used to assess the separation of this compound from impurities on a stationary phase, typically a silica gel or RP-18 plate. mdpi.com

Gas Chromatography (GC) is generally more suitable for volatile compounds alwsci.comiipseries.orgfrontiersin.org. While this compound itself might not be highly volatile without derivatization, GC coupled with Mass Spectrometry (GC-MS) can be used to identify and quantify more volatile impurities that might be present in the isolated sample. ekb.eg

Spectroscopic Methods:

Spectroscopic techniques are essential for both identifying this compound and confirming its purity by providing detailed structural information and detecting the presence of contaminating substances. solubilityofthings.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful tool for structural elucidation and purity assessment. mdpi.comsolubilityofthings.com The presence of signals corresponding solely to the expected this compound structure in the NMR spectrum indicates high purity. Impurities would manifest as additional signals in the spectrum. mdpi.com

Mass Spectrometry (MS), often coupled with chromatography (e.g., LC-MS or GC-MS), provides information about the molecular weight and fragmentation pattern of this compound and any impurities. mdpi.comnih.govsolubilityofthings.com LC-MS is particularly valuable as it combines the separation power of HPLC with the identification capabilities of MS, allowing for the detection and characterization of impurities even in complex mixtures. mdpi.comnih.govscholars.direct The molecular ion peak and characteristic fragmentation ions of this compound can be confirmed, while unexpected ions indicate impurities. mdpi.commdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy can be used to detect the presence of chromophores in the isolated sample. mdpi.comsolubilityofthings.com this compound, with its phloroglucinol core, has characteristic UV absorption properties. mdpi.com The UV spectrum of a pure this compound sample should match reported data, and deviations or the presence of additional absorption peaks can suggest impurities with different chromophores. mdpi.comsolubilityofthings.com UV detection is commonly used in conjunction with HPLC (HPLC-UV or HPLC-DAD) for both quantification and purity assessment, as it allows for the detection of compounds eluting from the column based on their UV absorption. mdpi.comnih.gov

Other Techniques:

Melting point determination, while a simpler technique, can also provide an indication of purity for crystalline solids like some forms of this compound or its derivatives. moravek.com A sharp melting point over a narrow range is indicative of a pure compound, while a depressed or broad melting point range suggests the presence of impurities. moravek.com

Integrated Approaches:

In practice, a combination of these techniques is often employed for a comprehensive purity assessment. For instance, HPLC is frequently coupled with DAD (Diode Array Detection) to obtain UV spectra of eluting peaks, and with MS (HPLC-DAD-MS) for definitive identification and purity confirmation. mdpi.comnih.gov This integrated approach allows for the separation, detection, and structural characterization of this compound and any co-eluting impurities in a single analysis.

Detailed research findings on the purity of isolated aspidinols often report purity percentages determined by HPLC. For example, studies have reported the isolation of this compound derivatives with purity levels exceeding 98% as determined by HPLC. mdpi.com The spectral data obtained from NMR, MS, and UV analyses are then used to confirm the identity and structural integrity of the purified compound. mdpi.commdpi.com

| Analytical Technique | Application in Purity Assessment of this compound |

| High-Performance Liquid Chromatography (HPLC) | Separation of this compound from impurities, quantitative purity determination based on peak area. |

| Thin-Layer Chromatography (TLC) | Preliminary assessment of sample complexity and presence of multiple components. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of this compound, detection of impurities through extra signals. |

| Mass Spectrometry (MS) / LC-MS | Determination of molecular weight and fragmentation pattern, identification of impurities based on unexpected ions. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Confirmation of characteristic UV absorption, detection of impurities with different chromophores. |

| Melting Point Determination | Indication of purity for crystalline samples (sharp melting point suggests purity). |

Biosynthetic Pathways and Precursor Incorporation Studies of Aspidinol

Elucidation of Precursor Molecules in Natural Aspidinol Synthesis

The biosynthesis of phloroglucinol (B13840) derivatives, including this compound, is generally understood to proceed via the polyketide pathway. The core phloroglucinol scaffold (1,3,5-trihydroxybenzene) is typically formed from the condensation of malonyl-CoA units, catalyzed by a polyketide synthase. google.com While the specific pathway leading directly to this compound in Dryopteris ferns has not been fully elucidated in molecular detail, studies on related Dryopteris phloroglucinols provide insights into the likely precursors and biosynthetic steps.

Research into the origin of the acyl side chains characteristic of Dryopteris phloroglucinol derivatives suggests the involvement of methylation processes. thieme-connect.com This indicates that simple acyl precursors, likely derived from fatty acid metabolism or related pathways, are modified through methylation and subsequently attached to the phloroglucinol core.

Precursor incorporation studies using isotopically labeled compounds have been instrumental in understanding the biosynthesis of various natural products. While specific detailed incorporation studies for the entire this compound molecule in Dryopteris were not extensively found in the search results, studies on related acylphloroglucinol meroterpenoids in Dryopteris crassirhizoma have indicated a mixed biosynthetic origin involving both acylphloroglucinol and terpenoid precursors. rsc.orgrsc.org These studies, which involved feeding experiments with labeled precursors like L-aspartic acid (though incorporated into the terpenoid portion in that specific case), highlight the utility of such techniques in tracing the incorporation of basic metabolic building blocks into complex natural products. researchgate.net

Based on the general understanding of phloroglucinol biosynthesis and studies on related compounds, the key precursor molecules for this compound are likely to include:

Malonyl-CoA: The fundamental building block for the polyketide backbone of the phloroglucinol ring.

Acetyl-CoA: Often involved as a starter unit in polyketide synthesis.

Branched-chain acyl-CoA esters: Precursors for the acyl side chains, potentially modified by methylation.

Methyl donors: Such as S-adenosyl-L-methionine (SAM), involved in the methylation of the phloroglucinol core and/or the acyl side chains. thieme-connect.com

Further detailed precursor feeding experiments specifically targeting this compound in its producing organisms are needed to fully confirm the incorporation patterns and identify all direct precursors.

Enzymatic Mechanisms and Key Regulatory Steps in Biosynthesis

The biosynthesis of this compound involves a series of enzymatic reactions. The central enzyme responsible for the formation of the phloroglucinol core is a type III polyketide synthase (PKS). These enzymes catalyze the iterative condensation of malonyl-CoA units, followed by cyclization and aromatization, to yield the characteristic 1,3,5-trihydroxybenzene structure. google.com

Following the formation of the phloroglucinol ring, several other enzymatic steps are required to produce this compound. These steps likely include:

Acylation: Attachment of the branched-chain acyl side chain to the phloroglucinol core. This step would involve acyltransferases.

Methylation: Introduction of methyl groups onto the hydroxyl groups and/or the carbon atoms of the phloroglucinol ring or the acyl side chain. Methyltransferases, utilizing SAM as a methyl donor, are the enzymes responsible for these modifications. Studies on Dryopteris phloroglucinols have specifically implicated methylation in the formation of higher acyl side chains. thieme-connect.com

Reduction or other modifications: Additional enzymatic transformations may be necessary to achieve the final structure of this compound.

While specific enzymes directly catalyzing each step in this compound biosynthesis in Dryopteris have not been definitively identified and characterized in the provided search results, research on related polyketide pathways in plants and microorganisms provides a framework. For instance, the phlD gene encoding a phloroglucinol synthase has been identified in some microorganisms for the synthesis of phloroglucinol itself. google.com Identifying homologous genes and characterizing the enzymes they encode in Dryopteris would be crucial for a complete understanding of this compound biosynthesis.

Key regulatory steps in the pathway would likely involve the control of the expression and activity of the polyketide synthase and the modifying enzymes (acyltransferases, methyltransferases). Regulation could occur at the transcriptional level, controlling the amount of enzyme produced, or at the post-translational level, affecting enzyme activity through mechanisms like phosphorylation or allosteric modulation.

Comparative Biosynthesis of this compound and Related Phloroglucinol Derivatives

This compound is one of several acylphloroglucinol derivatives found in Dryopteris ferns, alongside compounds like desthis compound, filicinic acid, and flavaspidic acid. These compounds share the basic phloroglucinol core but differ in their acyl side chains, methylation patterns, and dimerization or cyclization. The comparative biosynthesis of these compounds highlights common initial steps followed by divergent enzymatic modifications.

The biosynthesis of the core phloroglucinol ring is likely a common step for all these compounds, initiated by a type III polyketide synthase using malonyl-CoA precursors. google.com The variation arises from the subsequent enzymatic steps:

Different starter units: While acetyl-CoA might be a common starter, variations in the initial acyl-CoA incorporated could lead to different acyl side chain lengths or structures.

Specificity of acyltransferases: Different acyltransferases might be responsible for attaching specific acyl chains to the phloroglucinol core.

Differential methylation: The position and extent of methylation on the phloroglucinol ring and acyl chains are key determinants of the final compound structure. Specific methyltransferases likely exhibit regioselectivity and substrate specificity, leading to the diverse methylation patterns observed in Dryopteris phloroglucinols. thieme-connect.com

Dimerization and cyclization: More complex Dryopteris phloroglucinols, such as flavaspidic acid and the acylphloroglucinol meroterpenoids, are formed by the dimerization or cyclization of simpler acylphloroglucinol units, often involving methylene (B1212753) bridges derived from formaldehyde (B43269). rsc.orgrsc.orgscispace.com This suggests the involvement of enzymes that catalyze these coupling reactions. The alkaline decomposition of phlorthis compound (B75100) yielding this compound and desthis compound further supports the idea of these compounds being related biosynthetically, potentially through condensation reactions. scispace.com

The biosynthetic pathways of these related compounds likely share common enzymes for the early steps (phloroglucinol core synthesis) and diverge in the later steps involving specific acylations, methylations, and coupling reactions, catalyzed by distinct sets of tailoring enzymes. Comparative studies of the enzyme activities and gene sequences in Dryopteris species that produce different profiles of phloroglucinol derivatives can provide valuable insights into the specific enzymatic and genetic basis for the observed structural diversity.

Understanding the comparative biosynthesis of this compound and related compounds is crucial for potentially manipulating these pathways, for example, through metabolic engineering, to enhance the production of specific, valuable phloroglucinol derivatives.

Chemical Synthesis and Derivatization Strategies for Aspidinol and Its Analogues

Total Synthesis Approaches to Aspidinol and Structural Homologs

Total synthesis provides a route to this compound and its structural variations independent of their natural abundance. This allows for the creation of novel analogues not found in nature.

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis of the this compound scaffold typically involves identifying key disconnections that simplify the target molecule into readily available starting materials. Given the acylphloroglucinol structure, common disconnections might involve breaking the bonds connecting the acyl chains to the phloroglucinol (B13840) ring or fragmenting the substituted aromatic core. The synthesis of related acylphloroglucinols often utilizes Friedel-Crafts acylation or the Houben-Hoesch reaction to attach acyl groups to a phloroglucinol precursor. anu.edu.au For this compound, which is a methyl-substituted acylphloroglucinol, strategies would need to account for the regioselective introduction of methyl and acyl groups onto the phloroglucinol core.

Stereochemical Control and Asymmetric Synthesis Methodologies

While this compound itself, in its most common form, does not possess a chiral center, some of its analogues or intermediates in their synthesis might. Asymmetric synthesis methodologies are crucial when dealing with chiral molecules, aiming to produce one stereoisomer in greater amounts than others. researchgate.netslideshare.netpharmaguideline.com Techniques such as using chiral catalysts, chiral auxiliaries, or working with chiral pool substrates are employed to control stereochemistry during bond formation. researchgate.netslideshare.net Although specific details on the asymmetric synthesis of chiral this compound analogues were not extensively found in the search results, the principles of asymmetric synthesis, including enantioselective and diastereoselective approaches, are generally applicable to the synthesis of complex natural products and their derivatives where stereocenters are present. researchgate.netslideshare.netpharmaguideline.com

Semi-Synthesis and Directed Derivatization from Natural Precursors

Semi-synthesis involves using naturally occurring this compound or its related compounds as starting materials for chemical modifications. This approach can be more efficient than total synthesis, especially if the natural precursor is readily available. nih.govnih.gov

Structural Modification for Enhanced Biological Activity

Structural modification of natural products is a common strategy to improve their biological activity, pharmacokinetic properties, or reduce toxicity. nih.gov36.112.18sioc-journal.cnmdpi.comfrontiersin.org For this compound, modifications can involve altering the acyl chains, the methylation pattern on the phloroglucinol ring, or introducing other functional groups. Studies have explored the synthesis and evaluation of derivatives of related acylphloroglucinols to understand the structure-activity relationships. mdpi.comfrontiersin.org For example, modifying the acyl groups or the aromatic ring substituents can influence the compound's interaction with biological targets. mdpi.com

Synthesis of Dimeric and Oligomeric this compound Structures (e.g., Methylenebis(this compound))

This compound can undergo dimerization, often through a methylene (B1212753) bridge, to form compounds like methylenebis(this compound) (B12706045). anu.edu.aumitoproteome.org This dimerization can occur naturally or be achieved synthetically. cdnsciencepub.comscispace.com The synthesis of methylenebis(this compound) typically involves the condensation of this compound with formaldehyde (B43269) under acidic conditions. cdnsciencepub.comsmolecule.com This reaction links two this compound units via a methylene group, forming a dimeric structure. cdnsciencepub.comscispace.com Related dimeric phloroglucinol derivatives, such as methylene-bis-desthis compound, are also known and can be synthesized by condensing the respective monomers with formaldehyde. scispace.com The formation of these dimeric structures can significantly alter the biological properties compared to the monomeric this compound. researchgate.netresearchgate.netmdpi.com

Here is a data table summarizing some this compound-related compounds and their PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 122841 nih.gov36.112.1836.112.18 |

| Methylenebis(this compound) | 617027 researchgate.netmetabolomicsworkbench.org36.112.1836.112.18nih.gov |

| This compound D | 50908690 nih.govacs.orgresearchgate.net |

| This compound C | Not explicitly found in search results with CID |

| This compound B | 122841 (Same as this compound?) researchgate.net36.112.18researchgate.net |

| Methylene-bis-aspidinol AB | Not explicitly found in search results with CID researchgate.net |

| Desthis compound | Not explicitly found in search results with CID scispace.com |

| Methylene-bis-desthis compound | Not explicitly found in search results with CID scispace.com |

Note: Some sources refer to "this compound B" with the same PubChem CID as "this compound" (122841). researchgate.net36.112.18researchgate.net Further chemical literature would be needed to clarify if these are distinct compounds or synonyms. This compound C and D are mentioned as having anti-resistant bacteria activity and can be prepared by chemical synthesis. google.com

Incorporation of this compound Motifs into Hybrid Molecules

The incorporation of this compound motifs into hybrid molecules represents a strategy in medicinal chemistry to potentially enhance therapeutic properties, overcome limitations of the parent compound, or target specific biological pathways. This approach involves chemically linking the this compound structure to other pharmacologically active molecules or scaffolds. Molecular hybridization aims to combine the desirable characteristics of the original compounds, potentially leading to improved pharmacological action, reduced side effects, and lower toxicity. ualberta.ca

One example of a hybrid molecule involving an this compound motif is methylene-bis-aspidinol, which consists of two this compound units linked by a methylene group. researchgate.netcdnsciencepub.comontosight.ai This compound has been isolated from Mallotus oppositifolius and has shown trypanocidal activity against Trypanosoma brucei brucei trypomastigotes. researchgate.net In a study, methylene-bis-aspidinol exhibited a lower LC100 value (0.8 µM) compared to the reference drug pentamidine (B1679287) (0.4 µM), indicating potent activity. researchgate.net

While detailed chemical synthesis strategies specifically for incorporating this compound into a wide range of hybrid molecules are not extensively documented in the provided search results, the general principle of molecular hybridization involves forming a new compound from two or more pharmacophoric subunits. ualberta.ca This can be achieved through various chemical reactions that create a linkage between the different molecular entities. The synthesis of complex natural products and their derivatives, including those related to this compound, often requires advanced organic chemistry techniques. ontosight.ai

Research findings on hybrid molecules incorporating other natural phenol (B47542) or phloroglucinol derivatives provide insights into potential strategies. For instance, studies have explored the synthesis of hybrid compounds by linking different pharmacophores, such as metronidazole (B1676534) and eugenol (B1671780) analogues, using linkers like a triazole species, to create new structures with enhanced antiparasitic activity. ualberta.ca Similarly, the design and synthesis of hybrid compounds combining known pharmaceutical scaffolds have been investigated for antibacterial activity. mdpi.com These studies highlight the potential of combining different structural elements to achieve desired biological effects.

The biological evaluation of hybrid molecules containing this compound motifs or related phloroglucinol structures has demonstrated promising activities. For example, certain phloroglucinol derivatives have shown antifungal activity, and studies have investigated incorporating antifungal pharmacophores into these structures to enhance their effects. researchgate.netresearchgate.net

While specific data tables detailing the synthesis and properties of a broad range of this compound-based hybrid molecules are not available within the provided text snippets, the research on related hybrid compounds suggests the potential for this approach. The effectiveness of such hybrids is typically evaluated through in vitro and in silico studies to determine their biological activity, pharmacokinetic properties, and potential mechanisms of action. mdpi.com

Further research is needed to fully explore the potential of incorporating this compound motifs into various hybrid molecular architectures and to elucidate the synthesis strategies and biological activities of these novel compounds.

Advanced Methodologies for Structural Elucidation of Aspidinol and Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Determination (1H-NMR, 13C-NMR, 2D NMR)

NMR spectroscopy is a fundamental tool in the structural elucidation of organic compounds like aspidinol, providing detailed information about the carbon-hydrogen framework and the arrangement of atoms. researchgate.netdntb.gov.ua Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely applied.

¹H-NMR Spectroscopy: This technique provides information about the number, types, and chemical environment of hydrogen atoms in the molecule. The chemical shifts (δ), splitting patterns, and integration of signals are analyzed to determine the different proton environments and their relative numbers. For this compound and its derivatives, characteristic signals are observed for aromatic protons, methyl groups, methylene (B1212753) groups, and hydroxyl protons, providing initial clues about the substitution pattern on the phloroglucinol (B13840) core and the nature of the acyl side chain. mdpi.com

¹³C-NMR Spectroscopy: ¹³C-NMR provides information about the carbon skeleton of the molecule. Both broadband proton-decoupled and distortedless enhancement by polarization transfer (DEPT) experiments are used to identify the number of carbon atoms and differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons (C). mdpi.comresearchgate.net The chemical shifts of carbon signals are particularly sensitive to the electronic environment, helping to identify carbonyl carbons, aromatic carbons, and carbons bearing oxygen atoms. mdpi.com

2D NMR Spectroscopy: Two-dimensional NMR techniques are essential for establishing connectivity and spatial relationships between atoms.

¹H-¹H Correlation Spectroscopy (COSY): COSY reveals scalar couplings between protons, indicating adjacent protons within the molecule. This helps in tracing proton networks and identifying spin systems. mdpi.comajol.inforesearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with the carbons to which they are directly attached (¹J CH coupling). This experiment is crucial for assigning proton signals to their corresponding carbons. ajol.inforesearchgate.netsemanticscholar.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²J CH and ³J CH couplings). This technique is invaluable for establishing connectivity across heteroatoms and quaternary carbons, which are not directly observed in HSQC. mdpi.comajol.inforesearchgate.netsemanticscholar.org HMBC correlations are particularly important for confirming the attachment of the acyl group to the phloroglucinol ring and the positions of hydroxyl and methoxy (B1213986) groups. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about spatial proximity between protons, regardless of whether they are directly bonded. This is useful for determining the relative stereochemistry of chiral centers and the conformation of flexible parts of the molecule. mdpi.comajol.info

Detailed analysis of NMR data, often compared with literature values for known this compound derivatives, allows for the complete assignment of signals and the construction of the molecular structure. mdpi.comresearchgate.net

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis (e.g., LC-ESI MS, GC-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its fragmentation pattern. researchgate.netgla.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is widely used for the analysis of this compound and its metabolites, particularly for relatively non-volatile or thermally labile compounds. scu.edu.aumdpi.comresearchgate.netresearchgate.netfrontiersin.org The liquid chromatograph separates the components of a mixture, and the mass spectrometer detects the eluting compounds based on their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a common ionization technique for LC-MS analysis of polar compounds like this compound, often producing protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻). mdpi.com The molecular ion peak provides the molecular weight, which can be used to determine the molecular formula in conjunction with high-resolution mass spectrometry (HRMS). mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile or semi-volatile compounds. scu.edu.auresearchgate.netnanobioletters.comuwo.ca While this compound itself might require derivatization to be sufficiently volatile for GC, some of its potential degradation products or simpler derivatives could be analyzed by GC-MS. The fragmentation pattern observed in the mass spectrum provides structural information by breaking the molecule into smaller, characteristic ions. Analyzing these fragments helps in piecing together the structure of the compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, often to several decimal places. This allows for the determination of the elemental composition of the molecular ion and fragment ions, providing strong evidence for the proposed molecular formula and helping to distinguish between compounds with similar nominal masses. mdpi.comresearchgate.net

The combination of chromatographic separation (LC or GC) with MS detection is particularly effective for analyzing complex mixtures from natural extracts, allowing for the identification of multiple this compound derivatives and related compounds. scu.edu.aumdpi.comresearchgate.netresearchgate.netfrontiersin.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic transitions within the this compound molecule. nih.govresearchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of chemical bonds. Characteristic absorption bands in the IR spectrum indicate the presence of specific functional groups. For this compound, key absorption bands are expected for hydroxyl groups (O-H stretch), carbonyl group (C=O stretch) in the acyl moiety, aromatic C=C stretches, and C-O stretches in ethers and phenols. mdpi.comresearchgate.net Analysis of the IR spectrum helps to confirm the presence of these functional groups in the isolated compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which is related to electronic transitions within the molecule, particularly in conjugated systems. This compound, with its phloroglucinol core and acyl group, contains conjugated π systems. The UV-Vis spectrum shows absorption maxima (λmax) at specific wavelengths that are characteristic of the chromophores present. mdpi.commdpi.com Changes in substitution patterns on the aromatic ring can influence the UV-Vis spectrum, providing supporting evidence for the proposed structure. mdpi.com

These spectroscopic techniques, while providing less detailed structural information than NMR or MS, are valuable for quickly identifying the general class of compound and confirming the presence of key functional groups.

X-ray Crystallography for Definitive Three-Dimensional Structure Analysis

X-ray crystallography is a technique that can provide the definitive three-dimensional structure of a crystalline compound, including the precise positions of all atoms and their connectivity. While not always feasible due to the requirement for suitable single crystals, X-ray crystallography offers the most unambiguous structural determination. b-cdn.netuky.edumdpi.comacs.org

For this compound or its derivatives, obtaining a high-quality single crystal is a prerequisite for X-ray diffraction analysis. If a crystal is obtained, the diffraction pattern generated by X-rays passing through the crystal is analyzed to reconstruct the electron density map, from which the positions of the atoms and thus the molecular structure can be determined. This technique can confirm the connectivity established by NMR and MS and provide information about bond lengths, bond angles, and crystal packing. While direct reports of this compound structure determined by X-ray crystallography were not prominently found in the search results, the technique has been applied to related natural products and derivatives, demonstrating its power in definitive structural assignment. mdpi.comacs.orgebi.ac.uk

Integration of Computational Chemistry and Chemoinformatics in Structural Elucidation (e.g., DFT Calculations, CASE-3D)

Computational chemistry and chemoinformatics play an increasingly important role in supporting experimental structural elucidation, particularly when dealing with complex molecules or limited sample amounts. researchgate.netb-cdn.netresearchgate.netmedjchem.com

Density Functional Theory (DFT) Calculations: DFT calculations can be used to predict various spectroscopic parameters, such as NMR chemical shifts, coupling constants, and vibrational frequencies (for IR spectroscopy), for proposed structures. researchgate.netb-cdn.netmdpi.com Comparing the calculated spectroscopic data with the experimental data can help validate or refute a proposed structure. DFT can also be used to calculate the relative energies of different conformers or tautomers, helping to understand the most stable form of the molecule. researchgate.net

Computer-Assisted Structure Elucidation (CASE) Systems: CASE systems, such as CASE-3D, integrate spectroscopic data (NMR, MS, IR, UV-Vis) with structural databases and algorithms to generate possible structures consistent with the experimental data. These systems can significantly accelerate the structure elucidation process, especially for novel compounds. While specific applications of CASE-3D to this compound were not detailed, the general principle involves inputting spectroscopic data and molecular formula, and the software proposes candidate structures, which can then be further evaluated.

Molecular Docking and Dynamics: Although more related to studying interactions with biological targets, computational techniques like molecular docking can sometimes provide indirect support for a proposed structure by assessing its fit into a known binding site. nanobioletters.comb-cdn.netresearchgate.net

The integration of computational methods with experimental data provides a powerful approach for confirming structures, resolving ambiguities, and even predicting properties. researchgate.net

Chromatographic Coupling with Spectroscopic Detection (e.g., HPLC-DAD, LC-MS/MS)

Coupling chromatographic separation techniques with spectroscopic detectors allows for the analysis of complex mixtures and the characterization of individual components without prior isolation. nih.govdntb.gov.uasemanticscholar.orgresearchgate.net

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): HPLC-DAD separates compounds based on their differential interactions with a stationary phase and a mobile phase. The DAD detector records UV-Vis spectra across a range of wavelengths for each eluting peak. menofia.edu.eguic.edu This provides information about the chromophores present in each separated compound and can be used for peak tracking and purity assessment. Comparing the UV-Vis spectra of separated peaks with those of known standards or literature data can aid in tentative identification. mdpi.com

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): LC-MS/MS (also known as tandem MS) is a powerful technique for structural analysis, particularly for trace compounds or when dealing with complex matrices. researchgate.netresearchgate.net After chromatographic separation, ions of interest are selected in the first mass analyzer (MS1), fragmented (e.g., by collision-induced dissociation), and the resulting fragment ions are analyzed in a second mass analyzer (MS2). The fragmentation pattern obtained in MS/MS provides detailed structural information, allowing for the identification of substructures and the confirmation of connectivity. This is particularly useful for characterizing metabolites or related compounds present at low concentrations. researchgate.net

These coupled techniques are indispensable for the comprehensive analysis of the phytochemical profiles of plants containing this compound, enabling the identification and structural characterization of multiple related compounds in a single analysis. scu.edu.aumdpi.comresearchgate.netresearchgate.netfrontiersin.org

Data Table Example (Illustrative, based on search snippets):

Table 1: Selected Spectroscopic Data for this compound B and this compound P

| Compound | Technique | Data Type | Key Signals/Values | Citation |

| This compound B | LC-ESI MS | [M+H]⁺ m/z | 225.1 | mdpi.com |

| This compound B | ¹H-NMR (400 MHz, MeOD) | Chemical Shifts (δ) | 5.99 (1H, s, H-5), 3.80 (3H, s, -OCH₃), 3.04 (2H, t, J = 7.2 Hz, H-9), 1.90 (3H, s, H-7), 1.68 (2H, q, J = 7.2 Hz, H-10), 0.97 (3H, s, C-11) | mdpi.com |

| This compound B | ¹³C-NMR (100 MHz, MeOD) | Chemical Shifts (δ) | 207.8 (C=O), 164.9 (C-6), 163.7 (C-4), 161.9 (C-2), 104.6 (C-1), 90.9 (C-5), 55.9 (-OCH₃), 47.0 (C-9), 19.4 (C-10), 7.2 (C-7) | mdpi.com |

| This compound P | LC-ESI MS | [M+H]⁺ m/z | 211.1 | mdpi.com |

| This compound P | ¹H-NMR (400 MHz, MeOD) | Chemical Shifts (δ) | 5.98 (1H, s, H-5), 3.79 (3H, s, -OCH₃), 3.09 (2H, t, J = 7.2 Hz, H-9), 1.89 (3H, s, H-7), 1.13 (3H, t, J = 7.2 Hz, H-10) | mdpi.com |

| This compound P | ¹³C-NMR (100 MHz, MeOD) | Chemical Shifts (δ) | 208.3 (C=O), 164.9 (C-6), 163.6 (C-4), 161.9 (C-2), 104.6 (C-1), 90.9 (C-5), 55.8 (-OCH₃), 38.2 (C-9), 19.1 (C-10), 7.2 (C-7) | mdpi.com |

This table illustrates how spectroscopic data points are presented to support structural assignments, showing characteristic signals and their correlation to specific atoms or functional groups within the molecule.

Molecular Mechanisms of Aspidinol S Biological Activities: Preclinical Investigations

Antimicrobial Action Against Pathogenic Microorganisms (e.g., Staphylococcus aureus strains, MRSA)

Aspidinol has demonstrated significant antibacterial activity against Staphylococcus aureus, including multi-drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). Studies investigating its mechanism of action have revealed a multi-faceted approach targeting essential bacterial processes. This compound exhibited potent bactericidal activity against MSSA and MRSA, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 µg/mL and minimum bactericidal concentrations (MBCs) ranging from 0.5 to 4 µg/mL. researchgate.netiipseries.org The antibacterial effect of this compound was found to be comparable to that of vancomycin (B549263). researchgate.netnih.govfrontiersin.orgresearchgate.netnih.gov

Ribosome Biogenesis Inhibition and Protein Synthesis Perturbation

A primary mechanism by which this compound exerts its antibacterial effect on S. aureus is through the inhibition of ribosome biogenesis. researchgate.netnih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net RNA-seq and RT-PCR experiments have indicated that the inhibition of ribosome formation is the predominant mechanism responsible for S. aureus cell killing. nih.govfrontiersin.orgresearchgate.netnih.gov Changes in genes involved in ribosome synthesis are believed to contribute to the antimicrobial activity of this compound. nih.gov

Disruption of Amino Acid Biosynthesis Pathways (e.g., Valine, Leucine, Isoleucine)

In addition to its primary effect on ribosome biogenesis, this compound also impacts bacterial amino acid synthesis pathways, which is considered a secondary effect. nih.govfrontiersin.orgresearchgate.netnih.gov Transcriptome analysis has shown a significant decrease in the expression of genes involved in amino acid synthesis in S. aureus after treatment with this compound. frontiersin.org Specifically, the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine is downregulated. frontiersin.org Pathway analysis of transcriptome data demonstrated decreased expression of the valine, leucine, and isoleucine biosynthesis system. frontiersin.org Genes encoding important intermediates in amino acid synthesis, such as ilvC and ilvD, were downregulated by 3.47- and 4.73-fold, respectively. frontiersin.org

Attenuation of Bacterial Virulence Factor Expression (e.g., Exfoliative Toxin, IgG-Binding Protein)

This compound has been shown to repress genes involved in the virulence of MRSA. researchgate.netnih.govfrontiersin.orgnih.gov This attenuation of virulence factor expression is considered a secondary effect of this compound treatment. nih.govfrontiersin.orgresearchgate.netnih.gov Following treatment with sub-inhibitory concentrations of this compound, key virulence factors such as exfoliative toxin eta and IgG-binding protein sbi were measurably downregulated. nih.govfrontiersin.org The downregulation of eta was 4.82-fold, and sbi was downregulated by 2.82-fold. nih.gov These data suggest that this compound likely reduces the virulence of infecting bacterial cells as a secondary effect. nih.govfrontiersin.org

Modulation of Bacterial Gene Expression and Associated Pathways (e.g., RNA-seq, KEGG Pathway Analysis)

Comprehensive analysis using RNA-seq and RT-PCR has been instrumental in understanding the molecular mechanisms of this compound's anti-MRSA effect. researchgate.netnih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net These experiments revealed differential gene expression in S. aureus after this compound treatment. nih.govresearchgate.net A total of 2952 genes were identified, with 1147 genes upregulated and 1183 genes downregulated during this compound treatment. nih.gov KEGG pathway analysis of the differentially expressed genes showed enrichment in pathways related to amino acid synthesis, ribosome structure, iron transport, and virulence factors. researchgate.netresearchgate.net This indicates that this compound interferes with multiple biological pathways in S. aureus. nih.gov

Table 1: Fold Change Downregulation of Selected Genes in S. aureus After this compound Treatment nih.govfrontiersin.org

| Gene | Fold Change (Downregulation) | Involved Pathway |

| fhuABG | 4.93, 4.12, 3.87 | Ferrichrome ABC transporter |

| mtsABC | 4.06, 5.31, 8.59 | Metal iron ABC transport |

| IsdA | 4.34 | Heme transporter |

| eta | 4.82 | Exfoliative toxin |

| sbi | 2.82 | IgG-binding protein |

| ilvC | 3.47 | Amino acid synthesis |

| ilvD | 4.73 | Amino acid synthesis |

Interference with Iron Transport Systems

This compound has also been found to suppress iron transport in S. aureus. researchgate.netnih.govresearchgate.net Genes involved in iron ABC transporter synthesis were significantly repressed by this compound. nih.gov Specifically, the constituents of the ferrichrome ABC transporter system, fhuABG, were downregulated by 4.93-, 4.12-, and 3.87-fold, respectively. nih.gov The genes encoding metal iron ABC transport, mtsABC, were downregulated by 4.06-, 5.31-, and 8.59-fold, respectively. nih.gov The heme transporter gene IsdA was also downregulated by 4.34-fold. nih.gov Iron is vital for the biological processes of most bacteria, and interfering with its transport can impact bacterial growth and survival. nih.govnih.gov

Antineoplastic Effects in Cell Lines and In Vitro Cancer Models

Preclinical investigations have also explored the antineoplastic effects of this compound in cell lines and in vitro cancer models. This compound has been reported to possess anti-cancer activity. iipseries.orgfrontiersin.org Studies evaluating the cytotoxic activity of this compound against various human cancer cell lines have shown promising results. This compound isolated from Dryopteris fragrans exhibited significant cytotoxic action against A549 (human lung cancer) and MCF7 (human breast cancer) cell lines with IC50 values of 12.59 ± 2.74 μM and 10.58 ± 1.56 μM, respectively. iipseries.org this compound also showed in vitro anti-tumor promoting effect on Epstein Barr virus early antigen (EBV-EA) activation induced by the tumor promoter TPA. iipseries.org Cytotoxicity tests indicated that this compound exhibited negligible toxicity toward macrophage cells (RAW264.7) at concentrations up to 128 μg/mL. iipseries.org

Table 2: In Vitro Cytotoxic Activity of this compound Against Cancer Cell Lines iipseries.org

| Cell Line | Cancer Type | IC50 (μM) |

| A549 | Human Lung | 12.59 ± 2.74 |

| MCF7 | Human Breast | 10.58 ± 1.56 |

| RAW264.7 (Macrophage) | Non-cancerous | > 128 (Negligible toxicity) |

Cellular Apoptosis Induction and Cell Cycle Modulation

Studies have indicated that this compound, and its derivatives like aspidin (B1208479) BB, can induce apoptosis and modulate the cell cycle in cancer cells. Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells and is often dysregulated in cancer wikipedia.orglibretexts.org. Modulating the cell cycle can halt the proliferation of cancer cells libretexts.org.

Research on aspidin BB, a phloroglucinol (B13840) derivative, demonstrated significant inhibition of human ovarian cancer cell proliferation in a dose- and time-dependent manner. Aspidin BB was shown to induce apoptosis, evidenced by characteristic morphological changes, DNA fragmentation, and altered protein expression. The mechanism involved the mitochondrial pathway, with suppression of Bcl-2 expression and enhanced Bax expression, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and activation of caspase-3, ultimately cleaving PARP. Additionally, aspidin BB induced S phase arrest in these cells, accompanied by the upregulation of proteins like pRb, E2F1, CDK2, cyclin E, and cyclin A nih.gov.

Identification of Molecular Targets and Downstream Signaling Pathways (e.g., STAT3, VEGFA, HSP90AA1, FGF2, IL-2)

While specific studies directly linking this compound to targets like STAT3, VEGFA, HSP90AA1, FGF2, and IL-2 in the context of its reported activities are limited in the provided search results, research on other natural compounds and related phloroglucinol derivatives provides context for potential mechanisms. Network pharmacology studies on other traditional medicines and compounds have identified targets such as STAT3, HSP90AA1, and others (like JUN, TP53, MAPK3, MAPK1, MAPK14, AKT1, FOS, and MYC) as relevant in various biological processes, including those related to cancer and inflammation frontiersin.org. These studies often utilize systematic approaches to predict interactions between compounds and multiple targets, highlighting the complex nature of natural product bioactivity frontiersin.orgmdpi.comdovepress.com. Further research is needed to definitively establish this compound's direct interactions with the specific targets listed.

Network Pharmacology and Molecular Docking Assessments

Network pharmacology and molecular docking are computational approaches used to understand the complex interactions between compounds, biological targets, and pathways frontiersin.orgmdpi.comdovepress.comdovepress.com. These methods can help predict potential mechanisms of action for natural products like this compound.

Network pharmacology creates models to predict relationships between drugs and disease targets, analyzing interactions within biological networks frontiersin.org. This is particularly useful for studying traditional medicines with multiple components and potential multi-target effects frontiersin.org. Molecular docking, a computer simulation technique, is used to assess the binding affinity and interaction modes between a compound and a specific protein target mdpi.comdovepress.com. Compounds with lower binding energy are predicted to have stronger interactions mdpi.com. While the provided searches mention the application of these techniques in studying natural compounds and phloroglucinol derivatives, specific detailed network pharmacology and molecular docking assessments focused solely on this compound and the targets listed (STAT3, VEGFA, etc.) were not extensively detailed, although the general approach is relevant to elucidating the mechanisms of compounds like this compound frontiersin.orgmdpi.comdovepress.comdovepress.comresearchgate.net.

Anti-inflammatory Pathways and Cellular Modulations (e.g., in vitro macrophage models)

Preclinical studies suggest that this compound may possess anti-inflammatory properties. Macrophages are key immune cells involved in the inflammatory response nih.gov. In vitro macrophage models are commonly used to study the effects of compounds on inflammation nih.govuky.edu.

Research on this compound isolated from Dryopteris fragrans indicated minimal cytotoxicity towards RAW264.7 macrophage cells, even at relatively high concentrations iipseries.org. Another study mentioned this compound C's potential to inhibit the production of pro-inflammatory cytokines ontosight.ai. While direct detailed mechanisms of this compound on inflammatory pathways in macrophage models were not extensively provided, the general anti-inflammatory potential of phloroglucinol derivatives and studies using macrophage models for related compounds suggest this as an area of investigation nih.govuky.eduresearchgate.netpreprints.org.

Antifungal and Antiparasitic Activities in Preclinical Systems

This compound and related phloroglucinol derivatives have demonstrated antifungal and antiparasitic activities in preclinical systems.

This compound has shown antimicrobial activity against various microorganisms, including bacteria and yeast iipseries.org. Specifically, it exhibited activity against Staphylococcus aureus and Candida albicans iipseries.org. This compound B, a derivative, displayed potent in vivo antifungal activity against certain Fusarium species researcher.life. Studies on methylphloroglucinol derivatives, including this compound, have evaluated their antidermatophyte activity against species like Trichophyton rubrum, Trichophyton mentagrophytes, Microsporum canis, and Gypsum microspore frontiersin.orgresearchgate.net. The mechanisms investigated include the inhibition of enzymes crucial for fungal cell wall and membrane synthesis, such as cytochrome P450 sterol 14α-demethylase (CYP51), squalene (B77637) epoxidase (SE), and β-1,3-glucan synthase frontiersin.org.

Regarding antiparasitic activity, this compound has been suggested to have potential against parasites, including antimalarial activity against Plasmodium falciparum iipseries.org. Methylenebis(this compound) (B12706045), a related compound, has demonstrated trypanocidal activity against Trypanosoma brucei researchgate.netsmolecule.comresearchgate.net.

Preclinical Antifungal Activity of this compound and Derivatives:

| Compound | Microorganism | Activity Type | Key Findings | Source |

| This compound | Staphylococcus aureus | Antimicrobial | Activity shown iipseries.org. | iipseries.org |

| This compound | Candida albicans | Antimicrobial | Activity shown iipseries.org. | iipseries.org |

| This compound B | Fusarium oxysporum | Antifungal | Potent in vivo activity at 10 μg/mL researcher.life. | researcher.life |

| This compound B | Fusarium graminearum | Antifungal | Potent in vivo activity at 10 μg/mL researcher.life. | researcher.life |

| This compound B | Fusarium proliferatum | Antifungal | Potent in vivo activity at 10 μg/mL researcher.life. | researcher.life |

| This compound (and derivatives) | Dermatophytes (e.g., T. rubrum, T. mentagrophytes, M. canis) | Antidermatophyte | Inhibitory effects on fungal growth and key enzymes (CYP51, SE, β-1,3-glucan synthase) frontiersin.orgresearchgate.net. | frontiersin.orgresearchgate.net |

Antiplatelet Aggregation Mechanisms

This compound and its derivatives have shown antiplatelet aggregation activity in preclinical settings. Platelet aggregation is a crucial process in hemostasis but can also contribute to thrombotic disorders.

Collagen-Induced Platelet Aggregation Inhibition

Collagen is a potent inducer of platelet aggregation, particularly at sites of vascular injury nih.govscientificarchives.com. Studies have investigated the ability of this compound derivatives to inhibit collagen-induced platelet aggregation.

This compound B, along with other acylphloroglucinol derivatives, was found to markedly suppress collagen-induced platelet aggregation mdpi.com. At a concentration of 100 μM, butyryl-3-methylphloroglucinol, a related compound, significantly inhibited collagen-induced platelet aggregation mdpi.com. This compound P showed weaker inhibition of collagen-induced platelet aggregation mdpi.com. The IC50 value for this compound B in collagen-induced platelet aggregation was reported as 90.32 µM . These findings suggest that certain this compound derivatives can interfere with the signaling pathways initiated by collagen that lead to platelet aggregation nih.govscientificarchives.commdpi.com.

Inhibition of Collagen-Induced Platelet Aggregation by this compound Derivatives:

| Compound | Induction Agent | IC50 (µM) | Key Findings | Source |

| This compound B | Collagen | 90.32 | Markedly suppressed collagen-induced platelet aggregation. mdpi.com | mdpi.com |

| Butyryl-3-methylphloroglucinol | Collagen | 41.43 | Markedly suppressed collagen-induced platelet aggregation. More potent than ASA. mdpi.com | mdpi.com |

| This compound P | Collagen | >100 | Weakly inhibited collagen-induced platelet aggregation. mdpi.com | mdpi.com |

Interaction with Platelet Signaling Cascades

Studies investigating the antiplatelet activity of acylphloroglucinol derivatives, a class of compounds related to this compound, have provided insights into potential interactions with platelet signaling cascades. This compound B, an acylphloroglucinol, has demonstrated an inhibitory effect specifically on collagen-induced platelet aggregation. mdpi.com This observation suggests that this compound B may exert its antiplatelet effect through interference with the phospholipase C gamma (PLCγ)-mediated signal transduction pathway, which is crucial in collagen-induced platelet activation. mdpi.compharmgkb.orgnih.gov

Collagen interaction with platelet receptors like GPVI and integrin α2β1 initiates signaling cascades that lead to intracellular calcium release, enhancing platelet aggregation. nih.govresearchgate.net The PLCγ pathway is a key component downstream of these receptors. nih.gov Other related acylphloroglucinols, such as butyryl-3-methylphloroglucinol and butyrylphloroglucinol, have also shown significant suppression of platelet aggregation induced by both collagen and arachidonic acid. mdpi.com These findings on related compounds suggest that this compound and its derivatives may modulate platelet function by affecting specific signaling pathways involved in activation triggered by key agonists like collagen.

Assessment of Biological Activity Using Advanced Preclinical Models

Preclinical evaluation of this compound's biological activity has utilized various model systems, ranging from in vitro cell cultures to in vivo animal models, to assess its potential efficacy and understand its mechanisms of action in more complex biological contexts.

Two-Dimensional (2D) and Three-Dimensional (3D) Cell Culture Systems

Two-dimensional (2D) cell culture systems, where cells are grown in a single layer on a flat surface, are a fundamental tool in initial biological activity screening due to their ease of use. biocompare.comnih.gov this compound has demonstrated potent anti-MRSA activity in vitro, with minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) ranging from 0.25 to 2 μg/mL and 0.5 to 4 μg/mL, respectively, against both MSSA and MRSA clinical isolates. iipseries.org Time-kill assays have shown that this compound's anti-MRSA effect is comparable to that of vancomycin and linezolid (B1675486) in vitro. nih.gov Related phloroglucinol derivatives, including this compound, have also been tested for antibacterial activity against S. aureus, S. epidermidis, and P. acnes using in vitro methods. researchgate.net